molecular formula C15H24O2S2 B14231096 (3S)-1-[(S)-Benzenesulfinyl]-2-[(propan-2-yl)sulfanyl]hexan-3-ol CAS No. 649748-84-5

(3S)-1-[(S)-Benzenesulfinyl]-2-[(propan-2-yl)sulfanyl]hexan-3-ol

Cat. No.: B14231096
CAS No.: 649748-84-5
M. Wt: 300.5 g/mol
InChI Key: LDGAJFZIPFLLTH-OCGXIWQUSA-N
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Description

(3S)-1-[(S)-Benzenesulfinyl]-2-[(propan-2-yl)sulfanyl]hexan-3-ol is an organic compound characterized by its unique structure, which includes a benzenesulfinyl group and a propan-2-ylsulfanyl group attached to a hexan-3-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-[(S)-Benzenesulfinyl]-2-[(propan-2-yl)sulfanyl]hexan-3-ol typically involves multiple steps, starting with the preparation of the benzenesulfinyl and propan-2-ylsulfanyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include sulfinyl chlorides, thiols, and alcohols. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-[(S)-Benzenesulfinyl]-2-[(propan-2-yl)sulfanyl]hexan-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinyl or sulfanyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(3S)-1-[(S)-Benzenesulfinyl]-2-[(propan-2-yl)sulfanyl]hexan-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-1-[(S)-Benzenesulfinyl]-2-[(propan-2-yl)sulfanyl]hexan-3-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3S)-1-[(S)-Benzenesulfinyl]-2-[(propan-2-yl)sulfanyl]hexan-3-ol include other sulfinyl and sulfanyl derivatives, such as:

  • (3S)-1-[(S)-Benzenesulfinyl]-2-[(methyl)sulfanyl]hexan-3-ol
  • (3S)-1-[(S)-Benzenesulfinyl]-2-[(ethyl)sulfanyl]hexan-3-ol

Uniqueness

What sets this compound apart is its specific combination of functional groups and stereochemistry, which can result in unique chemical and biological properties

Properties

CAS No.

649748-84-5

Molecular Formula

C15H24O2S2

Molecular Weight

300.5 g/mol

IUPAC Name

(3S)-1-[(S)-phenylsulfinyl]-2-propan-2-ylsulfanylhexan-3-ol

InChI

InChI=1S/C15H24O2S2/c1-4-8-14(16)15(18-12(2)3)11-19(17)13-9-6-5-7-10-13/h5-7,9-10,12,14-16H,4,8,11H2,1-3H3/t14-,15?,19-/m0/s1

InChI Key

LDGAJFZIPFLLTH-OCGXIWQUSA-N

Isomeric SMILES

CCC[C@@H](C(C[S@](=O)C1=CC=CC=C1)SC(C)C)O

Canonical SMILES

CCCC(C(CS(=O)C1=CC=CC=C1)SC(C)C)O

Origin of Product

United States

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